![molecular formula C11H19NO3 B2519016 Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate CAS No. 1335042-42-6](/img/structure/B2519016.png)
Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate
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Overview
Description
The compound "Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate" is a chemical entity that belongs to the class of organic compounds known as azetidines. Azetidines are four-membered cyclic amines with interesting chemical and biological properties. They are often used as intermediates in the synthesis of various pharmaceuticals and complex organic molecules.
Synthesis Analysis
The synthesis of azetidine derivatives can be achieved through various methods. For instance, base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes leads to the formation of azetidine-2-carboxylic acids in high yields, as demonstrated in the stereoselective synthesis of azetidines and pyrrolidines . Additionally, efficient and scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound, have been described, which could provide insights into the synthesis of similar azetidine compounds . The synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate also presents a potential building block for amino alcohols and polyamines, indicating the versatility of azetidine derivatives in synthesis .
Molecular Structure Analysis
The molecular structure of azetidine derivatives can be complex and is often characterized by techniques such as NMR spectroscopy and X-ray crystallography. For example, the molecular structure of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was determined using single-crystal X-ray diffraction analysis, revealing a bicyclo[2.2.2]octane structure . Similarly, the chiral version of this compound was characterized, providing insights into the stereochemistry of such molecules .
Chemical Reactions Analysis
Azetidine derivatives participate in various chemical reactions. The silylmethyl-substituted aziridine and azetidine can act as masked 1,3- and 1,4-dipoles for formal [3 + 2] and [4 + 2] cycloaddition reactions, leading to the formation of imidazoline, oxazolidine, and tetrahydropyrimidine products . This demonstrates the reactivity of azetidine derivatives in cycloaddition reactions, which are fundamental in organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of azetidine derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the compound's reactivity and solubility. The presence of functional groups such as carboxylate esters and cyano groups can also influence the acidity, basicity, and overall reactivity of the molecule. The synthesis of (R)-tert-butyl 2,2-dimethyl-4-(prop-1-yn-1-yl)oxazolidine-3-carboxylate, an intermediate of Biotin, highlights the importance of such properties in the context of metabolic cycles and biosynthesis .
Scientific Research Applications
Synthesis of N-heterocycles
Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate is an intermediate in the synthesis of various N-heterocyclic compounds. Chiral sulfinamides, notably tert-butanesulfinamide, have been extensively utilized in the stereoselective synthesis of amines and their derivatives, including azetidines. These compounds serve as structural motifs in numerous natural products and therapeutic agents, highlighting the significance of tert-butyl derivatives in medicinal chemistry and drug development (Philip et al., 2020).
Environmental Impact and Remediation of Ethers
The environmental occurrence, fate, and remediation of ethers like ethyl tert-butyl ether (ETBE) in soil and groundwater have been studied extensively. These studies underline the aerobic and anaerobic biodegradation pathways of ethers, which are crucial for addressing the pollution caused by fuel additives and for developing bioremediation strategies (Thornton et al., 2020).
Biodegradation and Fate of MTBE
Research on the biodegradation and environmental fate of methyl tert-butyl ether (MTBE) offers insights into the microbial degradation pathways and the influence of environmental conditions on the degradation efficiency of MTBE, a related oxygenate compound. This knowledge is pivotal for the environmental management of MTBE contamination and for the development of effective bioremediation approaches (Fiorenza & Rifai, 2003).
Adsorption for MTBE Removal
Studies on the adsorption of MTBE from the environment emphasize the feasibility and effectiveness of various adsorbents in eliminating MTBE from aqueous solutions. Understanding the interaction between MTBE and adsorbents such as activated carbon, minerals, and resins is crucial for improving water purification technologies and mitigating MTBE pollution (Vakili et al., 2017).
Mechanism of Action
Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical process, its mechanism would depend on the specific reactions it’s involved in .
Safety and Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-oxo-4-propan-2-ylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-7(2)8-6-9(13)12(8)10(14)15-11(3,4)5/h7-8H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHJDWXKOEPOVGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC(=O)N1C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-oxo-4-(propan-2-yl)azetidine-1-carboxylate |
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